1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
Description
This compound features a quinazoline-2,4-dione core substituted with a 3,4-dimethylphenyl group at the N3 position and a 1,2,4-oxadiazole ring linked to a benzo[d][1,3]dioxole moiety via a methyl group. The quinazoline-dione scaffold is known for diverse pharmacological activities, including antifungal, anticancer, and anticonvulsant properties .
Properties
Molecular Formula |
C26H20N4O5 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,4-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C26H20N4O5/c1-15-7-9-18(11-16(15)2)30-25(31)19-5-3-4-6-20(19)29(26(30)32)13-23-27-24(28-35-23)17-8-10-21-22(12-17)34-14-33-21/h3-12H,13-14H2,1-2H3 |
InChI Key |
DAELAECPDVWYMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Quinazolinone Derivatives
Quinconazole (3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone) and fluquinconazole (3-(2,4-dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone) are pesticidal quinazolinones. Key differences:
- Substituents : The target compound has a 3,4-dimethylphenyl group and a benzo[d][1,3]dioxole-oxadiazole chain, whereas quinconazole/fluquinconazole feature dichlorophenyl and triazole groups.
- Activity : Quinconazole derivatives exhibit fungicidal activity due to the triazole moiety’s inhibition of ergosterol biosynthesis. The target compound’s oxadiazole and benzo[d][1,3]dioxole groups may redirect activity toward neurological targets (e.g., anticonvulsant effects) .
Table 1: Comparison of Quinazolinone Derivatives
Heterocyclic Compounds with 1,2,4-Oxadiazole or Triazole Moieties
1,2,4-Triazole Derivatives (e.g., 3’-substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-oxadiazol-3(1'H, 2H)-ones):
- Structural Contrast : The target compound lacks the thioxo group and bi-oxadiazole system found in these derivatives.
- Activity: 1,2,4-triazoles show antinociceptive and antiviral activity, likely due to hydrogen bonding with target enzymes. The oxadiazole in the target compound may offer similar interactions but with altered selectivity .
Imidazole-Triazole Hybrids (e.g., [3,5-di(4’,5’-diphenyl-2’-substituted)-1H-imidazol-1-yl]-1H-1,2,4-triazoles):
- Functional Groups: These hybrids combine imidazole’s aromaticity with triazole’s metabolic stability.
Benzo[d][1,3]dioxole-Containing Compounds
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydroxyphenol:
- Structural Similarity : Both compounds incorporate benzo[d][1,3]dioxole, but the target compound replaces the pyrazoline and oxadiazole with a quinazoline-dione core.
- Activity: The dihydroxyphenol derivative exhibits anticonvulsant activity, suggesting the benzo[d][1,3]dioxole moiety’s role in neuroactivity. The tert-butyl group in the comparator may enhance lipid solubility, whereas the target compound’s 3,4-dimethylphenyl group balances lipophilicity and steric effects .
Conformational Analysis of Ring Systems
The target compound’s quinazoline and oxadiazole rings may exhibit puckering dynamics. Cremer and Pople’s puckering coordinates () suggest that nonplanar conformations influence binding affinity. For example:
Table 2: Conformational Parameters of Key Rings
Research Findings and Implications
- Synthetic Complexity : The target compound’s synthesis involves multi-step heterocyclic coupling, akin to methods in and . Yield optimization (e.g., one-pot reactions from ) remains a challenge.
- Biological Performance : While similar to quinconazole in scaffold, the target compound’s substituents may shift activity from pesticidal to neuroactive, as seen in benzo[d][1,3]dioxole-containing anticonvulsants .
- Thermodynamic Stability : The oxadiazole ring’s resonance stabilization enhances metabolic resistance compared to triazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
